(4-(Tert-butyl)-1-ethoxycyclohexyl)methanamine
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Overview
Description
(4-(Tert-butyl)-1-ethoxycyclohexyl)methanamine is an organic compound that belongs to the class of cyclohexylamines This compound features a cyclohexane ring substituted with a tert-butyl group, an ethoxy group, and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Tert-butyl)-1-ethoxycyclohexyl)methanamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction or by hydrogenation of benzene derivatives.
Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Ethoxylation: The ethoxy group can be introduced through an etherification reaction using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4-(Tert-butyl)-1-ethoxycyclohexyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the methanamine group, leading to the formation of various substituted amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, secondary amines.
Substitution: Substituted amines, amides.
Scientific Research Applications
(4-(Tert-butyl)-1-ethoxycyclohexyl)methanamine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-(Tert-butyl)-1-ethoxycyclohexyl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator of specific enzymes, altering biochemical pathways. Additionally, it may bind to receptors, modulating cellular signaling and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- (4-(Tert-butyl)-1-methoxycyclohexyl)methanamine
- (4-(Tert-butyl)-1-ethoxycyclohexyl)ethanamine
- (4-(Tert-butyl)-1-ethoxycyclohexyl)propanamine
Uniqueness
(4-(Tert-butyl)-1-ethoxycyclohexyl)methanamine is unique due to its specific combination of substituents on the cyclohexane ring The presence of the tert-butyl group provides steric hindrance, while the ethoxy group offers electron-donating properties
Properties
Molecular Formula |
C13H27NO |
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Molecular Weight |
213.36 g/mol |
IUPAC Name |
(4-tert-butyl-1-ethoxycyclohexyl)methanamine |
InChI |
InChI=1S/C13H27NO/c1-5-15-13(10-14)8-6-11(7-9-13)12(2,3)4/h11H,5-10,14H2,1-4H3 |
InChI Key |
KZZWIICHBLXDKD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(CCC(CC1)C(C)(C)C)CN |
Origin of Product |
United States |
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